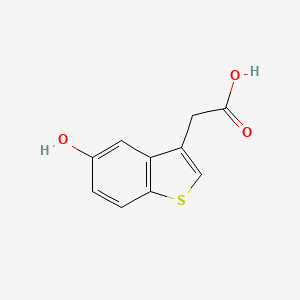
2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid is an organic compound with the molecular formula C10H8O3S. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 5-hydroxybenzothiophene as a starting material, which undergoes acylation with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(5-oxo-1-benzothiophen-3-yl)acetic acid, while reduction may produce 2-(5-hydroxy-1-benzothiophen-3-yl)ethanol .
Scientific Research Applications
2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzothiophene ring play crucial roles in its biological activity. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1-benzothiophen-3-yl)acetic acid: Similar structure but with a methyl group instead of a hydroxyl group.
2-(5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid: Contains a pyridine ring instead of a benzothiophene ring.
Uniqueness
2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid is unique due to the presence of both a hydroxyl group and a benzothiophene ring, which contribute to its distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications .
Properties
CAS No. |
16304-48-6 |
|---|---|
Molecular Formula |
C10H8O3S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C10H8O3S/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5,11H,3H2,(H,12,13) |
InChI Key |
CCOMWPYUTGGGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CS2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


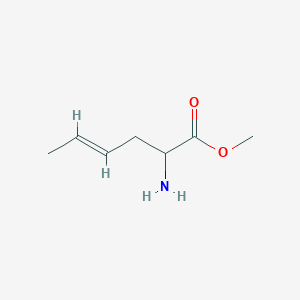
amino}methyl)benzonitrile](/img/structure/B12274447.png)
![1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12274452.png)
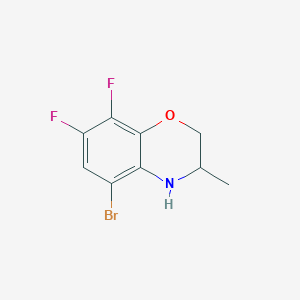
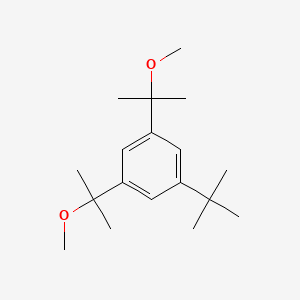
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12274469.png)
![4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B12274474.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12274485.png)

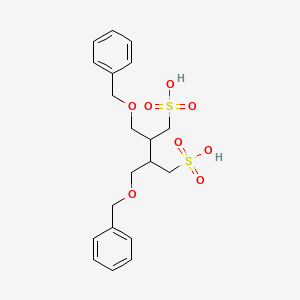
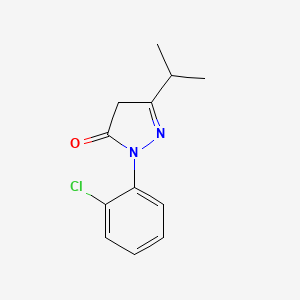
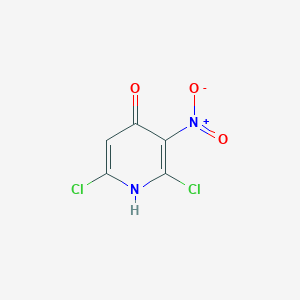

![3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12274515.png)
